5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

The compound 5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine (CAS 1097036-91-3, molecular formula C15H17N5, molecular weight 267.33 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class. This scaffold is recognized in medicinal chemistry for its role as a privileged structure in kinase inhibitor design, particularly against Janus Kinase (JAK) family members and Interleukin-2-inducible T-cell Kinase (ITK).

Molecular Formula C15H17N5
Molecular Weight 267.336
CAS No. 1097036-91-3
Cat. No. B2588451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine
CAS1097036-91-3
Molecular FormulaC15H17N5
Molecular Weight267.336
Structural Identifiers
SMILESCC1=C(N(C2=NC=NC(=C12)N)CCC3=CC=CC=N3)C
InChIInChI=1S/C15H17N5/c1-10-11(2)20(8-6-12-5-3-4-7-17-12)15-13(10)14(16)18-9-19-15/h3-5,7,9H,6,8H2,1-2H3,(H2,16,18,19)
InChIKeyKSDZVIGSBJBDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine (CAS 1097036-91-3): Procurement-Relevant Profile for a Pyrrolopyrimidine Screening Candidate


The compound 5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine (CAS 1097036-91-3, molecular formula C15H17N5, molecular weight 267.33 g/mol) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class . This scaffold is recognized in medicinal chemistry for its role as a privileged structure in kinase inhibitor design, particularly against Janus Kinase (JAK) family members and Interleukin-2-inducible T-cell Kinase (ITK) [1]. The compound features a 4-imine tautomeric form, 5,6-dimethyl substitution on the pyrrole ring, and an N7-linked 2-(pyridin-2-yl)ethyl side chain, distinguishing it from analogs with shorter linkers or different oxidation states at the 4-position.

Why Generic Pyrrolo[2,3-d]pyrimidine Substitution Fails: The Critical Role of Linker Length and Oxidation State in 1097036-91-3 Selection


Within the pyrrolo[2,3-d]pyrimidine family, minor structural variations profoundly alter molecular recognition. The ethylene linker in 1097036-91-3 provides distinct conformational flexibility and spatial separation between the pyridine ring and the core compared to the methylene-bridged analog (CAS 1096957-99-1) . Furthermore, the 4-imine oxidation state distinguishes it from the corresponding 4-amine derivative, which may exhibit different hydrogen-bonding patterns and tautomeric preferences at the hinge-binding region of kinase active sites . These structural nuances mean that a procurement decision based solely on the pyrrolo[2,3-d]pyrimidine core, without accounting for linker length and oxidation state, risks selecting a compound with divergent target engagement and physicochemical properties.

Quantitative Differentiation Evidence for 5,6-Dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine (1097036-91-3)


Ethylene vs. Methylene Linker: Impact on Conformational Flexibility and Spatial Reach

The target compound 1097036-91-3 possesses an ethylene linker (–CH2CH2–) between the N7 position and the pyridine ring, while its closest analog CAS 1096957-99-1 features a shorter methylene linker (–CH2–). This difference adds one rotatable bond and extends the maximum spatial separation between the pyridine nitrogen and the pyrrolopyrimidine core by approximately 1.2–1.5 Å, which can be critical for accessing distal binding pockets in kinases such as ITK or JAK3 . The increased conformational flexibility also affects the entropic penalty upon binding, potentially altering selectivity profiles across the kinome [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Imine vs. 4-Amine Oxidation State: Tautomeric and Hydrogen-Bonding Differentiation

The target compound exists in the 4-imine form (C=N), while a commercially available variant (CAS 1097036-91-3, listed by some vendors as the 4-amine) represents the reduced 4-amine form (C–NH2) . The imine form can participate in tautomeric equilibria and exhibits different hydrogen-bond donor/acceptor properties at the hinge-binding motif of kinases. Specifically, the 4-imine offers a hydrogen-bond acceptor (C=N:) while the 4-amine offers a hydrogen-bond donor (NH2). This difference can invert the binding mode at the kinase hinge region, a critical determinant of potency and selectivity in pyrrolo[2,3-d]pyrimidine-based kinase inhibitors [1].

Physicochemical Profiling Kinase Inhibitor Binding Tautomerism

Absence of 2-Methyl Substitution: Differentiation from 2,5,6-Trimethyl Analogues

The target compound lacks a methyl group at the 2-position of the pyrimidine ring, unlike the analog 2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1097163-83-1) . The presence of a 2-methyl substituent introduces steric bulk near the ATP-binding site hinge region and can alter the conformational preference of the adjacent 4-imine/amine group. In related pyrrolo[2,3-d]pyrimidine JAK inhibitors such as tofacitinib, the 2-position substitution is a key determinant of kinome selectivity; removal of this substituent typically broadens target engagement [1]. For screening libraries, the 2-unsubstituted variant offers a less sterically encumbered scaffold, making it a preferred starting point for fragment-based or diversity-oriented synthesis approaches.

Kinase Selectivity Steric Effects ATP-Binding Pocket

Vendor-Supplied Purity Benchmarking: Minimum 95% Purity with HPLC Verification

Multiple independent vendors list 5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine at ≥95% purity, with at least one supplier (Leyan, product number 1330357) providing lot-specific HPLC verification . In contrast, the closely related analog CAS 1096957-99-1 is listed at 97% purity by MolCore but with fewer independent sourcing options, indicating more limited commercial availability and quality benchmarking . For procurement managers, the multi-vendor availability of 1097036-91-3 at a standardized purity threshold reduces supply chain risk and facilitates cross-laboratory reproducibility.

Chemical Procurement Quality Control Assay Reproducibility

Recommended Application Scenarios for 5,6-Dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine (1097036-91-3) Based on Differentiation Evidence


Kinase Inhibitor Screening Libraries Targeting the JAK/TEC Family with Extended Hinge-Binding Reach

The ethylene linker of 1097036-91-3 provides extended spatial reach compared to methylene-bridged analogs. This feature makes the compound a valuable addition to kinase-focused screening libraries, particularly for targets within the JAK and TEC kinase families (e.g., JAK3, ITK, BTK) where the ATP-binding pocket can accommodate deeper N7 substituents [1]. Procurement of this specific linker variant ensures that the library samples conformational space not accessible to shorter-linker analogs, increasing the probability of identifying novel binding modes .

Structure-Activity Relationship (SAR) Studies Exploring 4-Position Oxidation State Effects on Kinase Binding

The 4-imine group of 1097036-91-3 presents a distinct hydrogen-bonding profile relative to the 4-amine analogs commonly used in pyrrolo[2,3-d]pyrimidine kinase inhibitors. Researchers investigating the role of hinge-region hydrogen bonding in kinase selectivity should procure this compound alongside its 4-amine counterpart to directly compare binding affinities, residence times, and selectivity profiles. Tautomeric equilibria at the 4-position may confer unique thermodynamic binding signatures detectable by isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) [1].

Fragment-Based Drug Discovery (FBDD) Using an Unsubstituted 2-Position Scaffold

The absence of a 2-methyl group on the pyrimidine ring of 1097036-91-3 distinguishes it from many advanced JAK inhibitor leads (e.g., tofacitinib derivatives) that carry 2-position substitution for selectivity. This unsubstituted scaffold is ideally suited for fragment-based screening campaigns where minimal steric pre-organization is desired, allowing the fragment to sample multiple binding poses within the ATP pocket. Subsequent structure-guided optimization can introduce 2-position substituents to engineer selectivity once initial hits are confirmed [1].

Multi-Site Reproducibility Studies Leveraging Multi-Vendor Availability

The availability of 1097036-91-3 from at least three independent suppliers (Leyan, CymitQuimica/Fluorochem, Chemsrc-listed vendors) at standardized ≥95% purity enables multi-site reproducibility studies. In contrast, analogs such as CAS 1096957-99-1 have limited sourcing options, which can introduce supply chain vulnerabilities and batch variability. For consortia conducting cross-laboratory validation of kinase inhibitor screening protocols, the robust supply chain of 1097036-91-3 minimizes procurement-related confounding factors [1].

Quote Request

Request a Quote for 5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.